molecular formula C16H19ClN4O2 B1208131 1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride CAS No. 180740-99-2

1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride

Cat. No.: B1208131
CAS No.: 180740-99-2
M. Wt: 334.8 g/mol
InChI Key: MPCCEBBDYNZILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride is a synthetic organic compound that belongs to the class of pyrimidinium salts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diacetylaniline with 2-amino-1,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The acetyl groups can be reduced to form corresponding alcohols.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrimidinium salts depending on the nucleophile used.

Scientific Research Applications

1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The amino and acetyl groups on the pyrimidine ring allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines: Another pyrimidine derivative with different substituents.

    2-Aminothiazole derivatives: Compounds with a similar amino group but different ring structures.

    1,3,5-Triazine derivatives: Compounds with a similar nitrogen-containing ring but different substituents.

Uniqueness

1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride is unique due to its specific combination of amino and acetyl groups on the pyrimidine ring. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

180740-99-2

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.8 g/mol

IUPAC Name

1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C16H18N4O2.ClH/c1-9-5-15(19-16(17)20(9)4)18-14-7-12(10(2)21)6-13(8-14)11(3)22;/h5-8H,1-4H3,(H2,17,18,19);1H

InChI Key

MPCCEBBDYNZILE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC(=CC(=C2)C(=O)C)C(=O)C)N=C(N1C)N.Cl

Canonical SMILES

CC1=CC(=NC2=CC(=CC(=C2)C(=O)C)C(=O)C)N=C(N1C)N.Cl

Synonyms

2-amino-4-(3,5-diacetylphenyl)amino-1,6-dimethylpyrimidinium iodide
CNI-H0294
H 0294
H-0294

Origin of Product

United States

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